CFTR Inhibition in Human Intestinal Epithelial Cells
In a direct comparative study of A. unguis depsidones, Folipastatin dose-dependently inhibited forskolin-stimulated chloride secretion in human intestinal epithelial (T84) cells with an IC50 of 0.5 μM, whereas emeguisin A and aspersidone—tested in the same study—exhibited antibacterial activity but showed no CFTR inhibitory effect [1]. A subsequent dedicated pharmacological investigation confirmed this activity and refined the IC50 to approximately 0.3 μM using short-circuit current analyses, with no overt cytotoxicity observed at 10 μM by MTT assay and transepithelial electrical resistance measurements [2].
| Evidence Dimension | Inhibition of cAMP-induced chloride secretion (CFTR-mediated) in T84 cells |
|---|---|
| Target Compound Data | Folipastatin IC50 = 0.5 μM (2018 study); IC50 ≈ 0.3 μM (2025 study) |
| Comparator Or Baseline | Emeguisin A and Aspersidone: no CFTR inhibitory activity detected in the same T84 assay system |
| Quantified Difference | Folipastatin is the only depsidone from A. unguis demonstrating CFTR inhibition; comparator depsidones show no measurable activity at equivalent concentrations |
| Conditions | Human T84 colonic epithelial cell line; forskolin-stimulated cAMP pathway; short-circuit current (Isc) measurement |
Why This Matters
For researchers procuring a CFTR inhibitor for secretory diarrhea programs, Folipastatin is the only A. unguis depsidone with validated, sub-micromolar CFTR-blocking activity—ordering emeguisin A or aspersidone would yield no CFTR pharmacology.
- [1] Phainuphong P, Rukachaisirikul V, Phongpaichit S, et al. Depsides and depsidones from the soil-derived fungus Aspergillus unguis PSU-RSPG204. Tetrahedron. 2018;74(39):5691-5699. doi:10.1016/j.tet.2018.08.020 View Source
- [2] Khumjiang R, Worakajit N, Nutho B, et al. Identification and pharmacological characterization of a natural folipastatin as a CFTR inhibitor and potential anti-secretory agent in a human colonoid model. BMC Complement Med Ther. 2025;26:10. doi:10.1186/s12906-025-05198-x View Source
